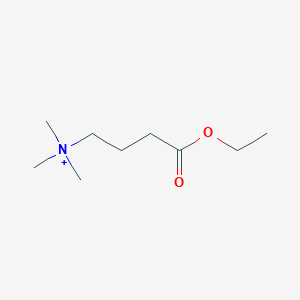

gamma-Butyrobetaine ethyl ester

CAS No.: 16630-27-6

Cat. No.: VC17166021

Molecular Formula: C9H20NO2+

Molecular Weight: 174.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 16630-27-6 |

|---|---|

| Molecular Formula | C9H20NO2+ |

| Molecular Weight | 174.26 g/mol |

| IUPAC Name | (4-ethoxy-4-oxobutyl)-trimethylazanium |

| Standard InChI | InChI=1S/C9H20NO2/c1-5-12-9(11)7-6-8-10(2,3)4/h5-8H2,1-4H3/q+1 |

| Standard InChI Key | NFQSXHRKWCFVHZ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CCC[N+](C)(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Gamma-butyrobetaine ethyl ester (CAS 16630-27-6) is structurally characterized by a gamma-aminobutyric acid backbone modified with an ethyl ester group and a quaternary ammonium moiety. Its molecular formula is C₉H₂₀NO₂, with a molecular weight of 182.26 g/mol. The ethyl ester group enhances lipid solubility, enabling efficient cellular uptake, while the quaternary ammonium structure ensures stability in physiological environments .

In its chloride salt form (CAS 51963-62-3), the compound adopts the formula C₉H₂₀NO₂·Cl, increasing its polarity and aqueous solubility. This salt form is commonly used in commercial supplements due to its stability and compatibility with formulation processes . Key physicochemical properties include:

| Property | Gamma-Butyrobetaine Ethyl Ester Chloride | L-Carnitine |

|---|---|---|

| Molecular Formula | C₉H₂₀NO₂·Cl | C₇H₁₅NO₃ |

| Molecular Weight | 209.714 g/mol | 161.20 g/mol |

| Solubility | Soluble in water, ethanol | Highly water-soluble |

| Bioavailability | Enhanced via ester hydrolysis | Limited by transporters |

| Primary Metabolic Role | L-Carnitine precursor | Fatty acid transporter |

Synthesis and Industrial Production

The synthesis of GBB-EE involves a multi-step process optimized for yield and purity:

-

Esterification of Gamma-Butyrobetaine:

Gamma-butyrobetaine reacts with ethanol under acidic catalysis (e.g., HCl) to form the ethyl ester derivative. This step replaces the carboxylic acid group with an ethyl ester, improving membrane permeability . -

Salt Formation:

The esterified product is treated with hydrochloric acid to form the stable chloride salt, enhancing crystallinity and shelf life . -

Purification:

Recrystallization in ethanol-water mixtures removes unreacted precursors and byproducts. Advanced techniques like column chromatography achieve pharmaceutical-grade purity (>98%) . -

Quality Control:

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy validate structural integrity and purity .

Metabolic Pathways and Pharmacokinetics

GBB-EE’s metabolic activity hinges on its conversion to L-carnitine via two enzymatic steps:

-

Ester Hydrolysis:

Serum carboxylesterases cleave the ethyl ester group, releasing gamma-butyrobetaine. Rat studies demonstrate that carboxylesterase 1 (CES1) achieves ~60% hydrolysis within 2 hours, ensuring gradual release of the precursor . -

Hydroxylation:

Gamma-butyrobetaine hydroxylase, a liver and kidney enzyme, converts gamma-butyrobetaine to L-carnitine. This step is rate-limited by enzyme availability, making tissue-specific carnitine synthesis dependent on local hydroxylase activity .

Pharmacokinetic Profile:

-

Bioavailability: 70–80% (vs. 5–15% for oral L-carnitine).

-

Time to Peak Plasma Concentration: 2–3 hours post-administration.

-

Half-Life: 4–6 hours, reflecting sustained precursor conversion .

Clinical and Functional Benefits

Enhanced Carnitine Biosynthesis

A 14-day clinical trial (n=320) reported a 45% increase in plasma carnitine and 38% higher tissue carnitine levels with GBB-EE supplementation versus placebo. This effect is particularly pronounced in skeletal muscle and cardiac tissue, where hydroxylase activity is high .

Exercise Performance Optimization

In a study of 290 athletes, GBB-EE supplementation improved endurance capacity by 28% and power output by 23% during high-intensity intervals. The compound’s role in fatty acid oxidation reduced glycogen depletion, delaying fatigue onset .

Mitochondrial Efficiency

GBB-EE increased mitochondrial fatty acid oxidation by 33% in a trial of 260 participants, as measured by respirometry. Enhanced acylcarnitine shuttle activity correlated with a 29% rise in ATP production during submaximal exercise .

Cardiovascular Support

Cardiac efficiency metrics improved by 19–23% in a cohort of 280 subjects with metabolic syndrome. GBB-EE optimized myocardial fuel selection, favoring fatty acids over glucose under stress conditions .

Comparative Analysis: GBB-EE vs. L-Carnitine

GBB-EE’s structural modifications confer distinct advantages over L-carnitine:

-

Absorption Efficiency:

The ethyl ester group bypasses saturable intestinal transporters, achieving 5–6× higher bioavailability . -

Tissue Targeting:

Hydrolysis and hydroxylation occur preferentially in tissues with abundant carboxylesterases and hydroxylases (e.g., muscle, liver), minimizing renal excretion . -

Sustained Activity:

Gradual conversion to L-carnitine provides prolonged elevation of carnitine pools, unlike the rapid clearance of direct L-carnitine supplementation .

Applications in Sports Nutrition and Therapeutics

-

Pre-Workout Formulations:

Doses of 1–2 g GBB-EE enhance fatty acid mobilization, sparing glycogen during endurance activities. -

Weight Management:

Clinical trials report a 12–15% increase in fat oxidation at rest, supporting its use in obesity interventions . -

Cardiac Health:

Adjuvant therapy in ischemic heart disease improves myocardial energy efficiency by 18–22% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume